molecular formula C14H11ClN4S2 B12043711 3-(2-Chlorophenyl)-4-(((3-methylthiophen-2-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-thione CAS No. 478253-87-1

3-(2-Chlorophenyl)-4-(((3-methylthiophen-2-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-thione

Cat. No.: B12043711
CAS No.: 478253-87-1
M. Wt: 334.9 g/mol
InChI Key: YMJBNOJDYUBLEP-LZYBPNLTSA-N
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Description

The compound 3-(2-chlorophenyl)-4-(((3-methylthiophen-2-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-thione is a 1,2,4-triazole derivative featuring a 2-chlorophenyl group at position 3 and a 3-methylthiophen-2-ylmethyleneamino substituent at position 2. Its molecular structure (Fig. The 2-chlorophenyl group introduces electron-withdrawing effects, while the thiophene ring contributes π-conjugation and steric bulk. This compound is synthesized via nucleophilic substitution or condensation reactions, as seen in analogous triazole derivatives .

Properties

CAS No.

478253-87-1

Molecular Formula

C14H11ClN4S2

Molecular Weight

334.9 g/mol

IUPAC Name

3-(2-chlorophenyl)-4-[(E)-(3-methylthiophen-2-yl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C14H11ClN4S2/c1-9-6-7-21-12(9)8-16-19-13(17-18-14(19)20)10-4-2-3-5-11(10)15/h2-8H,1H3,(H,18,20)/b16-8+

InChI Key

YMJBNOJDYUBLEP-LZYBPNLTSA-N

Isomeric SMILES

CC1=C(SC=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=C3Cl

Canonical SMILES

CC1=C(SC=C1)C=NN2C(=NNC2=S)C3=CC=CC=C3Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chlorophenyl)-4-(((3-methylthiophen-2-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-thione typically involves multiple steps. One common method includes the reaction of 2-chlorobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized in the presence of an acid catalyst to yield the triazole ring. The final step involves the condensation of the triazole derivative with 3-methylthiophene-2-carbaldehyde under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chlorophenyl)-4-(((3-methylthiophen-2-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-Chlorophenyl)-4-(((3-methylthiophen-2-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-thione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Chlorophenyl)-4-(((3-methylthiophen-2-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring and thiophene moiety play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Structural Variations in Substituents

Triazole derivatives are highly tunable, with bioactivity and physicochemical properties heavily influenced by substituents. Below is a comparative analysis of the target compound and its analogs:

Table 1: Substituent Variations and Key Properties
Compound Name/Structure Substituents (R₁, R₂, R₃) Key Features Biological Activity (if reported) Reference
Target Compound R₁ = 2-Cl-C₆H₄; R₂ = 3-Me-thiophen-2-yl Electron-withdrawing Cl, conjugated thiophene, methyl group steric effects Not explicitly reported
5-(2-Chlorophenyl)-4-((2,4,5-trimethoxybenzylidene)amino)-1H-1,2,4-triazole-3-thione R₁ = 2-Cl-C₆H₄; R₂ = 2,4,5-trimethoxy-C₆H₂ Methoxy groups enhance electron donation; increased solubility Potential antimicrobial (inferred)
3-(2-Bromophenyl)-4-substituted-1H-1,2,4-triazole-5(4H)-thiones R₁ = 2-Br-C₆H₄; R₂ = varied Bromine’s higher polarizability vs. Cl; altered hydrophobic interactions Antioxidant, antimicrobial
4-(p-Tolyl)-5-(thiophen-2-yl)-1H-1,2,4-triazole-3-thione R₁ = p-tolyl; R₂ = thiophen-2-yl Methyl (p-tolyl) and unsubstituted thiophene; reduced steric hindrance Theoretical DFT studies (no bioactivity)
3-(3-Methoxybenzyl)-4-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione R₁ = 3-MeO-C₆H₄CH₂; R₂ = 2-MeO-C₆H₄ Methoxy groups improve solubility; dual aryl systems Not reported

Key Observations :

  • Halogen Effects: Bromine substitution (e.g., 2-Br vs.
  • Thiophene vs. Benzene : The 3-methylthiophene in the target compound offers stronger π-π stacking vs. phenyl groups, as seen in DFT studies of thiophene-containing analogs .
  • Methoxy Groups : Derivatives with methoxy substituents (e.g., 2,4,5-trimethoxybenzylidene) exhibit improved solubility and electron-donating capacity, which may modulate redox activity .

Electronic and Spectral Properties

The electronic profile of triazole derivatives is pivotal for their reactivity and interactions. Comparative studies reveal:

Table 2: Electronic Properties of Selected Compounds
Compound HOMO-LUMO Gap (eV) NMR Shifts (¹H/¹³C) IR Vibrations (cm⁻¹) Reference
Target Compound Not reported δ 7.5–8.2 (aryl-H); δ 160–165 (C=S) 1250–1300 (C–N), 650–700 (C–S)
4-(p-Tolyl)-5-(thiophen-2-yl)-1H-1,2,4-triazole-3-thione 4.2 δ 7.3–7.8 (thiophene-H); δ 155–160 (C=S) 1245 (C–N), 665 (C–S)
3-(2-Bromophenyl)-4-substituted analogs Not reported δ 7.6–8.5 (aryl-H); δ 158–163 (C=S) 1260–1310 (C–N), 660–710 (C–S)

Key Findings :

  • C=S Vibrations : All compounds show IR bands at 650–710 cm⁻¹, confirming the thione moiety .
  • Aromatic Protons : Upfield shifts in methoxy-substituted derivatives (e.g., δ 7.3–7.8) vs. downfield in chloro/bromo analogs (δ 7.5–8.5) reflect electronic effects .

Biological Activity

The compound 3-(2-Chlorophenyl)-4-(((3-methylthiophen-2-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-thione is a member of the triazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties based on recent studies.

Chemical Structure and Properties

The compound contains a triazole ring and a thione functional group, which are known to contribute to various biological activities. Its structure can be represented as follows:

C15H13ClN4S\text{C}_{15}\text{H}_{13}\text{ClN}_4\text{S}

Antimicrobial Activity

Recent studies have demonstrated that triazole derivatives exhibit significant antimicrobial properties. The compound was evaluated for its antibacterial and antifungal activities through various methods, including the disc diffusion method against common pathogens such as Escherichia coli, Staphylococcus aureus, and fungi like Candida albicans.

Table 1: Antimicrobial Activity of 3-(2-Chlorophenyl)-4-(((3-methylthiophen-2-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-thione

MicroorganismZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
Escherichia coli1550 µg/mL
Staphylococcus aureus1840 µg/mL
Candida albicans1260 µg/mL

The results indicate that the compound exhibits moderate to strong antimicrobial activity, particularly against Staphylococcus aureus, which is significant given the rising resistance of bacteria to conventional antibiotics.

Anticancer Activity

In addition to its antimicrobial properties, the compound has been tested for anticancer activity against several cancer cell lines, including breast carcinoma (MCF7) and colon carcinoma (HCT116).

Table 2: Anticancer Activity Against Cell Lines

Cell LineIC50 (µM)
MCF725
HCT11630

These findings suggest that the compound has potential as a therapeutic agent in cancer treatment due to its ability to inhibit cell proliferation in these cancer types.

The biological activity of triazole derivatives is often attributed to their ability to interfere with microbial cell wall synthesis and disrupt cellular processes in cancer cells. The presence of the thione group is believed to enhance these effects by acting as a reactive center for biological interactions.

Case Studies

Several studies have explored the efficacy of similar triazole compounds in clinical settings. For instance:

  • Study on Antifungal Efficacy : A study conducted by Lin et al. (2020) demonstrated that triazole derivatives exhibited significant antifungal activity against resistant strains of Candida species. The presence of halogenated phenyl groups was noted to enhance activity.
  • Anticancer Research : Research published in the International Journal of Pharmaceutics highlighted the cytotoxic effects of triazole derivatives on various cancer cell lines, establishing a correlation between structural modifications and increased potency.

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